molecular formula C9H14N2O2 B2740965 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 663194-14-7

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2740965
CAS No.: 663194-14-7
M. Wt: 182.223
InChI Key: FDXJHSPILITXIF-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic uracil derivative of interest in chemical and pharmaceutical research. Compounds based on the pyrimidine-2,4-dione scaffold, also known as 2,4-dihydroxypyrimidines, are extensively investigated for their diverse biological activities. This core structure is a privileged scaffold in medicinal chemistry, serving as a building block for the development of novel therapeutic agents . For instance, structurally related 3-hydroxypyrimidine-2,4-diones have been identified as a novel inhibitor scaffold for HIV integrase, a crucial viral enzyme . Furthermore, substituted pyrimidinediones are explored in agrochemical research, as seen with the herbicide Terbacil (3-tert-butyl-5-chloro-6-methyluracil), which functions by inhibiting photosynthesis . The specific tert-butyl and methyl substituents on this molecule make it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to modulate the compound's steric and electronic properties to optimize for specific biological targets or material science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-5-7(12)11(4)8(13)10-6/h5H,1-4H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXJHSPILITXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-keto esters with urea or thiourea under acidic or basic conditions. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction may produce hydroxylated pyrimidines.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from β-keto esters and urea or thiourea under acidic or basic conditions. The reaction conditions often require heating to facilitate cyclization. Industrial production may utilize optimized conditions to enhance yield and purity through catalysts and purification methods like recrystallization or chromatography.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in DNA replication and repair, making it a candidate for cancer therapeutics. Its biological activity is attributed to its interaction with molecular targets within cells .

Antimicrobial Properties

A study involving pyrimidine derivatives revealed that compounds similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) studies indicated that modifications in the substituents could enhance microbial inhibition .

Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The mechanism involves the compound's ability to bind to specific enzymes critical for cancer cell proliferation. Further investigations are ongoing to explore its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Pyrimidine-2,4-dione derivatives vary primarily in substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogues:

Table 1: Substituent Variations and Key Features
Compound Name Position 6 Substituent Position 3 Substituent Key Features/Applications Reference
6-Methylpyrimidine-2,4(1H,3H)-dione Methyl H Baseline structure; used in agrochemicals
3-(Butan-2-yl)-6-methylpyrimidine-2,4-dione Methyl sec-Butyl Increased lipophilicity; commercial availability
6-(Trifluoromethyl)pyrimidine-2,4-dione Trifluoromethyl H Hydrogen-bonded crystal structure; herbicide precursor
6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione 4-Fluorophenylthio Hydroxyl Anti-HIV activity (RT inhibition)
6-[(3,4-Dimethylphenyl)amino]-3-methylpyrimidine-2,4-dione (3,4-Dimethylphenyl)amino Methyl Antimicrobial potential; structural complexity
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4-dione Chlorine (position 6) Methyl Research chemical; halogenated derivative

Key Observations :

  • Steric Effects : Bulky groups (e.g., tert-butyl, biphenyl) may hinder enzymatic degradation, as seen in anti-mycobacterial pyrimidine-diones .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) increase electrophilicity, influencing reactivity in synthesis .

Physical and Spectral Properties

Substituents significantly influence melting points and spectroscopic profiles:

Table 3: Physical Properties of Selected Analogues
Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
6-(2-(Trifluoromethyl)phenylthio)-3-hydroxypyrimidine-2,4-dione 208–210 7.85 (s, 1H, NH), 7.65 (d, 2H) 158.2 (C=O), 121.5 (CF3)
3-Hydroxy-1-methyl-6-oxopyrimidine-2,4-dione 185–187 3.35 (s, 3H, CH3), 10.2 (s, 1H, OH) 162.1 (C=O), 98.5 (C6)
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4-dione Not reported 3.78 (s, 3H, OCH3), 5.12 (s, 2H, CH2) 165.4 (C=O), 55.1 (OCH3)

Insights :

  • Melting Points : Bulky substituents (e.g., trifluoromethyl, tert-butyl) may lower melting points compared to planar aromatic groups due to reduced crystal packing efficiency .
  • NMR Shifts : Electron-withdrawing groups (e.g., CF3) deshield adjacent protons, as seen in δ 7.85 for NH in 12g .

Implications for Target Compound :

  • Antiviral Potential: tert-butyl’s lipophilicity may enhance binding to hydrophobic pockets in viral enzymes, similar to arylthio derivatives .
  • Antimicrobial Design: Combining tert-butyl with heterocyclic moieties (e.g., thiazole) could mimic the activity of thieno[2,3-d]pyrimidine-diones .

Biological Activity

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a tert-butyl group at the 6th position and a methyl group at the 3rd position of the pyrimidine ring. This compound is notable for its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₉H₁₃N₂O₂
  • Molecular Weight : 169.21 g/mol
  • Structure : The compound features two keto groups at positions 2 and 4, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, which is significant in cancer therapy.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted its efficacy against several bacterial strains, showcasing its potential as an antibacterial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The compound has shown promising results in various cancer cell lines. Notably, it was tested against human breast cancer cells (MCF-7) and exhibited significant cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
MCF-718Induction of apoptosis via PARP inhibition
HeLa25Inhibition of DNA synthesis
A54930Cell cycle arrest at G1 phase

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Study on Anticancer Properties : Research conducted by Zhang et al. demonstrated that the compound induced apoptosis in MCF-7 cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Antimicrobial Efficacy : A comparative study showed that the compound exhibited stronger antimicrobial activity than standard antibiotics against resistant strains of bacteria.
  • Mechanistic Insights : Further investigations revealed that the compound interferes with mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves alkylation or substitution reactions at the pyrimidine core. For example, tert-butyl groups can be introduced using tert-butyl halides or via nucleophilic substitution under basic conditions (e.g., potassium carbonate in DMF) . Reflux in polar aprotic solvents (e.g., THF or ethanol) is often employed to drive reactions to completion. Intermediate purification may involve recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, tert-butyl protons appear as a singlet at ~1.3 ppm in 1H NMR .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in alkylation reactions, while ethanol or water aids recrystallization .
  • Catalysts : Potassium carbonate or sodium hydride promotes deprotonation for regioselective substitutions .
  • Temperature Control : Reflux (~80°C) ensures reaction completion, while lower temperatures minimize side reactions (e.g., hydrolysis of tert-butyl groups) .
  • By-Product Mitigation : Use of scavengers (e.g., thioacetamide) or gradient chromatography reduces impurities .

Q. How can contradictions in reported biological activities of structurally similar pyrimidine derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. trifluoromethyl) on target binding .
  • Assay Standardization : Ensure consistent in vitro conditions (e.g., pH, cell lines) for activity comparisons. For example, antimicrobial activity against Staphylococcus aureus may vary with inoculum size or media .
  • Computational Modeling : Molecular docking identifies steric or electronic differences affecting biological target interactions .

Q. What computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates solvation effects and thermal degradation pathways .
  • Docking Studies : Predict binding affinities with enzymes (e.g., dihydrofolate reductase) or receptors .

Q. How does crystallographic analysis aid in understanding the compound’s structural stability and intermolecular interactions?

  • Methodological Answer :

  • X-ray Diffraction : Reveals hydrogen-bonding motifs (e.g., N–H⋯O dimers) and π-π stacking, critical for crystal packing and solubility .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystallographic data .
  • Polymorph Screening : Identifies hydrate or anhydrous forms affecting bioavailability .

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